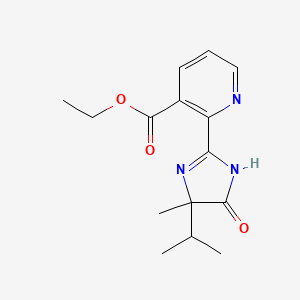

ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate is a compound that belongs to the class of nicotinic acid derivatives. It features a unique structure combining a nicotinic acid moiety with an imidazole ring, which is further substituted with isopropyl and methyl groups.

Métodos De Preparación

The synthesis of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate can be achieved through several synthetic routes. One common method involves the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide . The reaction typically proceeds under mild conditions, yielding the desired product in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Análisis De Reacciones Químicas

Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate is C21H29N3O9, and it has a molecular weight of 467.48 g/mol. The compound features a complex structure that includes an imidazole ring and a nicotinic acid derivative, which contributes to its biological activity.

1.1. Antidepressant Activity

A notable application of this compound is its role as a potential antidepressant. Research indicates that derivatives of this compound can function as biogenic amine transport modulators , inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This mechanism suggests therapeutic potential for treating depression and related disorders .

Case Study:

A study outlined in patent literature describes compounds similar to this compound that demonstrated significant inhibition of dopamine transporter (DAT) and serotonin transporter (SERT) activities. These findings support the hypothesis that such compounds can be effective in managing depressive symptoms .

1.2. Pain Management

The compound's ability to modulate neurotransmitter levels also positions it as a candidate for pain management therapies. By influencing pain pathways through neurotransmitter regulation, it may provide relief in conditions characterized by chronic pain .

2.1. Structural Studies

This compound has been utilized in structural biology studies to understand molecular interactions at the atomic level. Its crystalline form allows for X-ray diffraction studies, which have revealed insights into hydrogen bonding and molecular conformation .

Data Table: Crystal Structure Analysis

| Atom | x-coordinate | y-coordinate | z-coordinate | U_iso* |

|---|---|---|---|---|

| N1 | 0.56210 | 0.92867 | 0.3216 | 0.0442 |

| O1 | 0.36104 | 0.71477 | 0.09236 | 0.0484 |

| C1 | 0.65661 | 0.90689 | 0.4182 | 0.0465 |

This table summarizes key coordinates from X-ray analysis, illustrating the compound's structural integrity and potential interactions within biological systems.

Pharmaceutical Formulations

The compound has also been explored for its formulation in drug delivery systems due to its favorable physicochemical properties that enhance bioavailability and therapeutic efficacy .

3.1. Delivery Mechanisms

Research indicates that incorporating this compound into lipid-based delivery systems can improve the solubility of poorly soluble drugs, facilitating their absorption and enhancing overall treatment outcomes .

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme acetolactate synthase, which is crucial in the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the metabolic pathways, leading to the compound’s herbicidal activity.

Comparación Con Compuestos Similares

Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate can be compared with similar compounds such as:

Imazethapyr: Another nicotinic acid derivative with similar herbicidal properties.

Imazamox: A compound with a similar imidazole ring structure but different substituents, used as a herbicide.

Imazapic: A related compound with similar applications in agriculture. The uniqueness of this compound lies in its specific substitution pattern and its potential for forming stable coordination complexes.

Actividad Biológica

Ethyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinate (C15H19N3O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the molecular structure, synthesis, and biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular structure of this compound features a pyridine ring and an imidazole ring linked through an ester bond. The compound exhibits intramolecular hydrogen bonding which contributes to its stability and biological activity.

Key Structural Features:

- Molecular Formula: C15H19N3O3

- Molecular Weight: 289.33 g/mol

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. For example, a method described in literature involves dissolving the compound in ethanol followed by evaporation to obtain suitable crystals for analysis .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. The imidazole moiety is often associated with enhanced interaction with biological targets involved in cancer cell proliferation.

Case Study:

A study on related compounds demonstrated their effectiveness in inhibiting specific cancer cell lines by targeting mitotic processes. This was evidenced by the induction of multipolar mitoses in centrosome-amplified human cancer cells treated with these inhibitors .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Ethyl 2-(4-isopropyl...) | Not specified | HSET (KIFC1) |

| Related Compound A | 2.7 | HSET |

| Related Compound B | 7.1 | Eg5 |

The mechanism by which ethyl 2-(4-isopropyl...) exerts its biological effects may involve:

- Inhibition of Mitotic Kinesins : Compounds with similar structures have shown competitive inhibition against HSET, a kinesin involved in centrosome clustering.

- Induction of Apoptosis : By disrupting normal mitotic processes, these compounds may lead to cell death in rapidly dividing cancer cells.

Propiedades

IUPAC Name |

ethyl 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-5-21-13(19)10-7-6-8-16-11(10)12-17-14(20)15(4,18-12)9(2)3/h6-9H,5H2,1-4H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDGXQDVFNTPCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C2=NC(C(=O)N2)(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.